REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:10].[Br:11]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:10][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[F:1])[C:6]#[N:7]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C#N)C=C1)C
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
5.38 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was irradiated with a sunlamp (250 W)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
condensed in vacou
|
Type
|
CUSTOM
|
Details
|
to yield brown oil
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified via silica gel column chromatography (hexanes/ethyl acetate)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=C(C#N)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |